molecular formula C6H6N4O B13014202 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one

1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B13014202
M. Wt: 150.14 g/mol
InChI Key: GYJSHBYVZOWPHA-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features an imidazo-pyridazine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The imidazo-pyridazine scaffold is known for its biological activity and has been explored for various pharmacological properties.

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazo-pyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the imidazo-pyridazine ring are replaced by other functional groups. Common reagents include halogens and organometallic compounds.

    Cyclization: Intramolecular cyclization reactions can be employed to form fused ring systems, enhancing the compound’s structural complexity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, inhibit certain signaling pathways, and interact with cellular receptors. For instance, it may act as an inhibitor of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one can be compared with other imidazo-pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-6H-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H6N4O/c1-10-3-7-5-4(10)2-8-9-6(5)11/h2-3H,1H3,(H,9,11)

InChI Key

GYJSHBYVZOWPHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=NNC2=O

Origin of Product

United States

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